1-Phenethyl-4-piperidone
Overview
Description
1-Phenethyl-4-piperidone is an organic compound with the chemical formula C13H17NO. It is a derivative of piperidone and is known for its role as a precursor in the synthesis of various pharmaceuticals, including fentanyl and its analogs . This compound is characterized by a piperidine ring substituted with a phenethyl group at the nitrogen atom and a ketone group at the fourth position.
Mechanism of Action
Target of Action
1-Phenethyl-4-piperidone (NPP) is primarily a precursor in the synthesis of fentanyl , a potent synthetic opioid analgesic. The primary target of fentanyl, and by extension NPP, is the μ-opioid receptor . This receptor plays a crucial role in mediating the analgesic effects of opioids.
Mode of Action
As a precursor to fentanyl, NPP contributes to the overall mode of action of fentanyl. Fentanyl acts as an agonist at the μ-opioid receptors . It binds to these receptors, mimicking the action of endogenous opioids, leading to an increase in pain threshold and a sense of euphoria.
Biochemical Pathways
The biochemical pathways involved in the action of NPP are primarily those related to the synthesis and action of fentanyl. The binding of fentanyl to the μ-opioid receptors triggers a cascade of events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Pharmacokinetics
Fentanyl is known for its rapid onset and short duration of action . It is highly lipophilic, allowing it to cross the blood-brain barrier quickly. The bioavailability of fentanyl can be influenced by factors such as route of administration and individual patient characteristics.
Result of Action
The result of NPP’s action, through its conversion to fentanyl, is potent analgesia. Fentanyl and its analogs have also been associated with abuse and fatalities in humans due to overdosing and a narrow therapeutic index . The neurotoxic effects of fentanyl and its analogs can be reversed by naloxone hydrochloride, an opioid antagonist .
Action Environment
The action of NPP, as a precursor to fentanyl, can be influenced by various environmental factors. For instance, the synthesis of fentanyl from NPP can be affected by conditions such as temperature, pH, and the presence of other chemicals. Furthermore, the action of fentanyl can be influenced by factors such as the patient’s physiological state and the presence of other drugs .
Biochemical Analysis
Biochemical Properties
1-Phenethyl-4-piperidone contains a total of 33 bonds; 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic)
Molecular Mechanism
It’s known that fentanyl, a related compound, acts as a synthetic μ-opioid receptor agonist
Preparation Methods
1-Phenethyl-4-piperidone can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone hydrochloride with phenethyl halide under reflux conditions in a highly alkaline medium . Another method includes the reductive amination of 4-piperidone with phenethylamine in the presence of reducing agents like sodium triacetoxyborohydride . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
1-Phenethyl-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethyl group can be replaced with other functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and phenethyl halides for substitution reactions. Major products formed from these reactions include N-phenethyl-4-piperidinol and substituted piperidones.
Scientific Research Applications
1-Phenethyl-4-piperidone has several scientific research applications:
Comparison with Similar Compounds
1-Phenethyl-4-piperidone can be compared with other similar compounds such as:
4-Piperidone: A simpler analog without the phenethyl group.
N-Methyl-4-piperidone: A derivative with a methyl group instead of a phenethyl group.
1-Benzyl-4-piperidone: A compound with a benzyl group instead of a phenethyl group.
The uniqueness of this compound lies in its specific structure, which makes it a valuable precursor for the synthesis of fentanyl and its analogs, providing it with significant importance in medicinal chemistry .
Properties
IUPAC Name |
1-(2-phenylethyl)piperidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJXNYNKKXZBMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192826 | |
Record name | 1-Phenethyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39742-60-4 | |
Record name | 1-Phenethyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39742-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenethyl-4-piperidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039742604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39742-60-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenethyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(β-phenethyl)-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENETHYL-4-PIPERIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIS0S4O95K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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